molecular formula C15H10FN3O4 B11621647 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11621647
M. Wt: 315.26 g/mol
InChI Key: CCLKEDQHZKBEDZ-UHFFFAOYSA-N
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Description

2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a fluoroaniline moiety, a nitro group, and an isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-microbial agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds:

Properties

Molecular Formula

C15H10FN3O4

Molecular Weight

315.26 g/mol

IUPAC Name

2-[(3-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10FN3O4/c16-9-2-1-3-10(6-9)17-8-18-14(20)12-5-4-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2

InChI Key

CCLKEDQHZKBEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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